molecular formula C18H20FN3O2 B7056578 5-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-4-methyl-1H-pyridin-2-one

5-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-4-methyl-1H-pyridin-2-one

Cat. No.: B7056578
M. Wt: 329.4 g/mol
InChI Key: FBWZASLACWUEQM-UHFFFAOYSA-N
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Description

5-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-4-methyl-1H-pyridin-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-4-methyl-1H-pyridin-2-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-4-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-4-methyl-1H-pyridin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Biology: The compound can be used as a probe to study various biological processes and interactions.

    Industry: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-4-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyridinone-containing molecules. Examples include:

Uniqueness

What sets 5-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-4-methyl-1H-pyridin-2-one apart is its unique combination of a fluorophenyl group with a piperazine and pyridinone moiety, which may confer distinct biological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

5-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-4-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-13-9-17(23)20-11-16(13)18(24)22-7-5-21(6-8-22)12-14-3-2-4-15(19)10-14/h2-4,9-11H,5-8,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWZASLACWUEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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